Efonidipine

Description

Efonidipine is a calcium channel blocker of the dihydropyridine class, commercialized by Shionogi & Co. (Japan). Initially, it was marketed in 1995 under the trade name, Landel. The drug has been shown to block T-type in addition to L-type calcium channels. It has also been studied in atherosclerosis and acute renal failure. This drug is also known as NZ-105, and several studies have been done on its pharmacokinetics in animals.

This compound is a small molecule drug with a maximum clinical trial phase of II.

See also: this compound Hydrochloride (active moiety of).

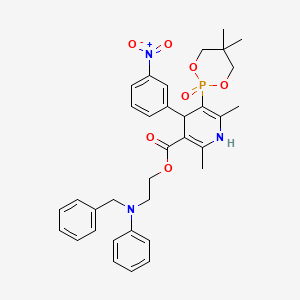

Structure

3D Structure

Properties

IUPAC Name |

2-(N-benzylanilino)ethyl 5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N3O7P/c1-24-30(33(38)42-19-18-36(28-15-9-6-10-16-28)21-26-12-7-5-8-13-26)31(27-14-11-17-29(20-27)37(39)40)32(25(2)35-24)45(41)43-22-34(3,4)23-44-45/h5-17,20,31,35H,18-19,21-23H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVFSAJIGAJDMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38N3O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9043988 | |

| Record name | Efonidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9043988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

631.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

746.9±60.0 °C | |

| Record name | Efonidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09235 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

poorly soluble | |

| Record name | Efonidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09235 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

111011-63-3 | |

| Record name | Landel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111011-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Efonidipine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111011633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Efonidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09235 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Efonidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9043988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EFONIDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40ZTP2T37Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Efonidipine's Dual Blockade of L-type and T-type Calcium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efonidipine is a dihydropyridine calcium channel blocker that distinguishes itself from others in its class through its dual inhibitory action on both L-type and T-type voltage-gated calcium channels.[1][2] This unique pharmacological profile confers upon this compound a distinct therapeutic advantage, particularly in the management of hypertension. While its L-type channel blockade in vascular smooth muscle cells leads to vasodilation and a reduction in blood pressure, its concurrent inhibition of T-type channels, notably in the sinoatrial node, mitigates the reflex tachycardia often associated with other dihydropyridine calcium channel blockers.[2][3] This technical guide provides an in-depth exploration of the core mechanisms, experimental validation, and clinical implications of this compound's dual calcium channel blockade.

Mechanism of Action: A Dual Approach to Calcium Channel Modulation

This compound's primary mechanism of action involves the physical obstruction of calcium ion influx through both L-type (long-lasting) and T-type (transient) calcium channels.[1][2]

-

L-type Calcium Channel Blockade: Predominantly located on vascular smooth muscle cells, L-type calcium channels are crucial for mediating vasoconstriction. By inhibiting these channels, this compound induces arterial vasodilation, leading to a decrease in peripheral resistance and consequently, a reduction in blood pressure.[2]

-

T-type Calcium Channel Blockade: T-type calcium channels are expressed in various tissues, including the sinoatrial (SA) node of the heart and the afferent and efferent arterioles of the kidneys.[3][4] In the SA node, these channels play a role in the pacemaker potential. This compound's blockade of T-type channels in this region slows the heart rate, thereby preventing the reflex tachycardia that can be a limiting side effect of selective L-type channel blockers.[3][5] This action contributes to a more favorable cardiac oxygen supply-demand balance. Furthermore, the inhibition of T-type channels in the renal microvasculature is implicated in this compound's renoprotective effects.[4]

The dual blockade of L- and T-type calcium channels by this compound results in a synergistic antihypertensive effect with the added benefit of heart rate control and potential organ protection.

Quantitative Data on this compound's Channel Blockade

The inhibitory potency of this compound on L-type and T-type calcium channels has been quantified in various preclinical studies. The following tables summarize key findings.

Table 1: Inhibitory Potency (IC50) of this compound on T-type Calcium Channels

| Cell Type | Stimulation Frequency (Hz) | IC50 (M) | Reference |

| Guinea-pig ventricular myocytes | 1 | 1.3 x 10⁻⁸ | [6] |

| Guinea-pig ventricular myocytes | 0.2 | 2.0 x 10⁻⁶ | [6] |

| Guinea-pig ventricular myocytes | 0.05 | 6.3 x 10⁻⁶ | [6] |

Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the channel's activity.

Table 2: Clinical Efficacy of this compound in Hypertension

| Study Design | Patient Population | This compound Dose | Change in Systolic BP (mmHg) | Change in Diastolic BP (mmHg) | Change in Heart Rate (bpm) | Reference |

| Randomized, Double-Blind, Comparative | Stage-I Hypertension (Indian population) | 40 mg once daily (28 days) | -18.2 ± 12.2 | -10.7 ± 7.0 | -8.1 ± 8.3 | [7][8] |

| Prospective, Open-Label, Single-Arm | Mild-to-Moderate Hypertension | 40 mg once daily (12 weeks) | From 144.6 ± 8.2 to 132.9 ± 13.5 | From 96.9 ± 5.4 to 88.3 ± 8.6 | From 81.5 ± 5.3 to 71.8 ± 9.9 | [3] |

| Randomized, Comparative | Hypertension | 40 mg once daily (90 days) | From 155.17 ± 10.38 to 132.92 ± 9.60 | Not Reported | From 83.5 ± 7.2 to 80.1 ± 6.3 | [2] |

Experimental Protocols

The characterization of this compound's effects on L-type and T-type calcium channels has been predominantly achieved through electrophysiological techniques, particularly the whole-cell patch-clamp method. While specific, detailed protocols from every cited study are not exhaustively available in the public domain, the following represents a generalized, yet detailed, methodology based on standard practices for such experiments.

Whole-Cell Patch-Clamp Electrophysiology for Measuring L- and T-type Calcium Currents

Objective: To measure the inhibitory effect of this compound on voltage-gated L-type and T-type calcium currents in isolated cardiac myocytes.

Materials:

-

Cell Preparation: Single ventricular myocytes isolated from guinea pig hearts.

-

External (Bath) Solution (in mM): 135 NaCl, 5.4 CsCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 5.5 Glucose (pH adjusted to 7.4 with NaOH). Tetrodotoxin (TTX) (0.003 mM) is often included to block Na⁺ currents.

-

Internal (Pipette) Solution (in mM): 120 CsCl, 5 Mg-ATP, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH).

-

This compound Stock Solution: Prepared in dimethyl sulfoxide (DMSO) and diluted to final concentrations in the external solution.

-

Patch-Clamp Setup: Inverted microscope, micromanipulator, patch-clamp amplifier, data acquisition system, and analysis software.

-

Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 2-4 MΩ when filled with the internal solution.

Methodology:

-

Cell Plating: Isolated myocytes are allowed to adhere to the bottom of a recording chamber mounted on the stage of an inverted microscope.

-

Perfusion: The recording chamber is continuously perfused with the external solution at a constant flow rate.

-

Pipette Positioning and Sealing: A patch pipette filled with the internal solution is brought into contact with the cell membrane of a myocyte using a micromanipulator. Gentle suction is applied to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Voltage-Clamp Protocol:

-

Holding Potential: The cell membrane potential is held at a negative potential (e.g., -80 mV) to keep the calcium channels in a closed state.

-

Depolarization Steps: To elicit calcium currents, the membrane potential is depolarized to various test potentials.

-

T-type current isolation: A holding potential of around -90 mV is used, and depolarizing pulses to around -30 mV are applied.

-

L-type current isolation: To inactivate T-type channels, a holding potential of around -40 mV is used, and depolarizing pulses to around 0 mV are applied.

-

-

-

Data Acquisition: The resulting ionic currents are recorded by the patch-clamp amplifier, filtered, digitized, and stored for analysis.

-

Drug Application: After recording baseline currents, the external solution containing this compound at various concentrations is perfused into the chamber. The effect of the drug on the calcium currents is then recorded.

-

Data Analysis: The peak amplitude of the calcium currents before and after drug application is measured. The percentage of inhibition is calculated for each this compound concentration, and an IC50 value is determined by fitting the concentration-response data to a Hill equation.

Visualizations

Signaling Pathway of this compound's Dual Calcium Channel Blockade

References

- 1. Inhibition of myocardial L- and T-type Ca2+ currents by this compound: possible mechanism for its chronotropic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. zuventus.com [zuventus.com]

- 3. Beneficial Effect of this compound, an L- and T-Type Dual Calcium Channel Blocker, on Heart Rate and Blood Pressure in Patients With Mild-to-Moderate Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. medpulse.in [medpulse.in]

- 6. Frequency-dependent blockade of T-type Ca2+ current by this compound in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journaljammr.com [journaljammr.com]

- 8. zuventus.co.in [zuventus.co.in]

In-Depth Technical Guide: Pharmacodynamics of Efonidipine Hydrochloride Ethanolate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efonidipine hydrochloride ethanolate, a dihydropyridine calcium channel blocker, exhibits a unique pharmacodynamic profile characterized by its dual blockade of both L-type and T-type voltage-gated calcium channels. This dual action confers a potent antihypertensive effect coupled with a favorable cardiovascular and renal protective profile. Unlike traditional L-type selective calcium channel blockers, this compound's T-type channel inhibition mitigates reflex tachycardia and offers additional benefits in reducing heart rate and protecting against renal injury. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to elucidate its effects. Visual representations of its signaling pathways and experimental workflows are included to facilitate a deeper understanding of its pharmacological properties.

Mechanism of Action: Dual Blockade of L- and T-Type Calcium Channels

This compound's primary mechanism of action lies in its ability to inhibit the influx of calcium ions into vascular smooth muscle cells and cardiac myocytes by blocking voltage-gated calcium channels.[1] A key feature that distinguishes this compound from many other dihydropyridine calcium channel blockers is its ability to block both L-type (Long-lasting) and T-type (Transient) calcium channels.[1][2][3][4][5][6]

-

L-type Calcium Channel Blockade: Predominantly located on vascular smooth muscle, L-type calcium channels play a crucial role in regulating vascular tone.[1][6] By inhibiting these channels, this compound induces vasodilation, leading to a reduction in peripheral resistance and a subsequent lowering of blood pressure.[1][6]

-

T-type Calcium Channel Blockade: T-type calcium channels are primarily found in the sinoatrial (SA) node of the heart and afferent arterioles of the kidneys.[5][6] Inhibition of T-type channels in the SA node contributes to a decrease in heart rate, a unique property that counteracts the reflex tachycardia often associated with potent vasodilation caused by L-type channel blockade alone.[2][4][5][7] In the renal vasculature, T-type channel blockade contributes to the dilation of both afferent and efferent arterioles, a mechanism implicated in its renal protective effects.

Signaling Pathway of this compound's Action

The following diagram illustrates the signaling pathway through which this compound exerts its therapeutic effects.

Caption: Signaling pathway of this compound's dual calcium channel blockade.

Quantitative Pharmacodynamic Data

The following tables summarize key quantitative data from various preclinical and clinical studies on this compound.

Table 1: In Vitro Inhibitory Activity

| Target | Cell Type/Preparation | Parameter | Value | Reference |

| T-type Ca²⁺ Current | Guinea-pig ventricular myocytes | IC₅₀ | 1.3 x 10⁻⁸ M (at 1 Hz) | [5] |

| T-type Ca²⁺ Current | Guinea-pig ventricular myocytes | IC₅₀ | 2.0 x 10⁻⁶ M (at 0.2 Hz) | [5] |

| T-type Ca²⁺ Current | Guinea-pig ventricular myocytes | IC₅₀ | 6.3 x 10⁻⁶ M (at 0.05 Hz) | [5] |

| Caᵥ3.2 T-type Channel | Recombinant cell line | IC₅₀ | < 3 µM | [8] |

| Angiotensin II-induced Aldosterone Secretion | H295R human adrenocarcinoma cells | Inhibition | Dose-dependent, complete at 3 µmol/L | [2] |

| K⁺-induced Aldosterone Secretion | H295R human adrenocarcinoma cells | Inhibition | Dose-dependent, complete at 0.1 µmol/L | [2] |

Table 2: In Vivo Effects in Animal Models

| Animal Model | Treatment | Parameter | Result | Reference |

| Spontaneously Hypertensive Rats (SHR) | This compound (0.075% in diet for 20 weeks) | Systolic Blood Pressure | Suppressed elevation | [9] |

| Spontaneously Hypertensive Rats (SHR) | This compound (0.075% in diet for 20 weeks) | Urinary Protein Excretion | Maintained at normal levels | [9] |

| Partially Nephrectomized SHR | This compound (8 weeks) | Systolic Blood Pressure | Reduced from 267±7 mmHg to 181±7 mmHg | [10][11] |

| Partially Nephrectomized SHR | This compound (8 weeks) | Urinary Protein Excretion | Suppressed (180±16 mg/day vs. 301±28 mg/day in control) | [10][11] |

Table 3: Clinical Efficacy in Hypertensive Patients

| Study Population | Treatment | Parameter | Baseline | Post-treatment | P-value | Reference |

| Mild-to-moderate hypertension (n=52) | This compound (40-60 mg/day for 12 weeks) | Resting Heart Rate | 81.5±5.3 beats/min | 71.8±9.9 beats/min | <0.0001 | [3] |

| Mild-to-moderate hypertension (n=52) | This compound (40-60 mg/day for 12 weeks) | Sitting Systolic BP | 144.6±8.2 mmHg | 132.9±13.5 mmHg | <0.0001 | [3] |

| Mild-to-moderate hypertension (n=52) | This compound (40-60 mg/day for 12 weeks) | Sitting Diastolic BP | 96.9±5.4 mmHg | 88.3±8.6 mmHg | <0.0001 | [3] |

| Mild to severe hypertension (n=18) | Switched to this compound (40 mg/day for 12 weeks) | Heart Rate | 94±7 bpm | 86±11 bpm | <0.05 | [6][7] |

| Stage-I Hypertension (n=95) | This compound (40 mg/day for 28 days) | Systolic BP Reduction | - | 18.2 ± 12.2 mmHg | - | [12] |

| Stage-I Hypertension (n=95) | This compound (40 mg/day for 28 days) | Diastolic BP Reduction | - | 10.7 ± 7.0 mmHg | - | [12] |

| Stage-I Hypertension (n=95) | This compound (40 mg/day for 28 days) | Heart Rate Reduction | - | 8.1 ± 8.3 bpm | - | [12] |

| Hypertensive patients with renal impairment (n=23) | This compound (48 weeks) | Proteinuria (>1 g/day ) | 2.7 ± 0.3 g/day | 2.1 ± 0.3 g/day | Significant reduction | [12] |

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in key experiments to characterize the pharmacodynamics of this compound.

In Vitro Electrophysiology: Patch-Clamp Technique

The whole-cell patch-clamp technique is utilized to measure the inhibitory effects of this compound on L-type (Caᵥ1.2) and T-type (Caᵥ3.x) calcium channels.

References

- 1. Simplified Method to Measure Glomerular Filtration Rate by Iohexol Plasma Clearance in Conscious Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Video: Physiology Lab Demonstration: Glomerular Filtration Rate in a Rat [jove.com]

- 3. zuventus.com [zuventus.com]

- 4. researchgate.net [researchgate.net]

- 5. Beneficial Effect of this compound, an L- and T-Type Dual Calcium Channel Blocker, on Heart Rate and Blood Pressure in Patients With Mild-to-Moderate Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Effects of this compound, an L- and T-Type dual calcium channel blocker, on heart rate and blood pressure in patients with mild to severe hypertension: an uncontrolled, open-label pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Physiology Lab Demonstration: Glomerular Filtration Rate in a Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Towards a microfluidic H295R steroidogenesis assay—biocompatibility study and steroid detection on a thiol-ene-based chip - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparison of Aldosterone Production among Human Adrenocortical Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CaV3.2 Channels and the Induction of Negative Feedback in Cerebral Arteries - PMC [pmc.ncbi.nlm.nih.gov]

Efonidipine's Effect on Sinoatrial Node Pacemaker Activity: A Technical Guide

Abstract: Efonidipine is a dihydropyridine calcium channel blocker distinguished by its dual inhibitory action on both L-type and T-type voltage-gated calcium channels. This dual blockade confers a unique pharmacological profile, particularly concerning its effects on sinoatrial (SA) node pacemaker activity. By primarily inhibiting the T-type calcium channels prevalent in the SA node, this compound selectively prolongs the late phase-4 of diastolic depolarization, leading to a decrease in the spontaneous firing rate of pacemaker cells.[1][2][3] This mechanism results in a negative chronotropic effect, effectively lowering heart rate without inducing the reflex tachycardia commonly associated with selective L-type calcium channel blockers.[4][5][6] This technical guide provides an in-depth analysis of the electrophysiological effects of this compound on the SA node, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Introduction to Sinoatrial Node Pacemaker Activity

The sinoatrial (SA) node, the heart's natural pacemaker, possesses the property of automaticity, generating spontaneous electrical impulses that dictate the heart rate.[7] This rhythmic activity is governed by the interplay of several ion currents during the pacemaker potential (phase 4 of the action potential). Key currents include the hyperpolarization-activated "funny" current (I_f), the L-type calcium current (I_Ca,L), and the T-type calcium current (I_Ca,T).[7][8] While traditional dihydropyridines like nifedipine and amlodipine primarily block L-type calcium channels in vascular smooth muscle, this compound's additional blockade of T-type channels provides a direct modulatory effect on the heart's pacemaker.[9][10] T-type calcium channels are significantly involved in the pacemaker mechanism of the heart, and their inhibition by this compound is central to its heart rate-lowering effects.[9][11][12]

Core Mechanism of Action on the Sinoatrial Node

This compound exerts its negative chronotropic effect by directly altering the electrophysiology of SA node pacemaker cells. Its primary action is the suppression of the later phase of pacemaker depolarization.[1]

Electrophysiological Manifestations

Studies on isolated cardiac tissue have demonstrated that this compound:

-

Prolongs Phase 4 Depolarization: The most characteristic feature of this compound is its ability to prolong the late phase-4 depolarization of the SA node action potential, which decreases the slope of this phase.[1][2][6][13][14] This action increases the time required for the membrane potential to reach the threshold for firing the next action potential, thus slowing the heart rate.

-

Increases Cycle Length: By extending the duration of the pacemaker potential, this compound increases the overall cycle length of the SA node firing.[1][13]

-

Decreases Maximum Rate of Phase 0 Depolarization (Vmax): Like other calcium channel antagonists, this compound decreases the Vmax of the SA node action potential.[1]

-

Maintains Action Potential Amplitude and Duration: Uniquely, when compared to other calcium channel blockers at equally bradycardiac concentrations, this compound does not significantly alter the action potential amplitude or duration.[1]

Molecular Targets: L- and T-type Calcium Channels

This compound's mechanism is rooted in its inhibition of two distinct types of voltage-gated calcium channels.[2][3][13]

-

T-type Calcium Channels (I_Ca,T): These channels are activated at more negative membrane potentials and contribute significantly to the late phase of pacemaker depolarization in the SA node.[11][15] this compound potently blocks these channels (specifically the Ca(V)3.1 subtype), which is the primary mechanism for its bradycardic effect.[12][14] The S(+)-enantiomer of this compound shows particularly high inhibitory activity against the Ca(V)3.1 channel current.[14]

-

L-type Calcium Channels (I_Ca,L): While also blocking L-type channels (Ca(V)1.2 and Ca(V)1.3) to produce vasodilation, its effect on these channels in the SA node contributes to the reduction in Vmax.[1][13][14] The dual blockade allows for effective blood pressure control without the compensatory reflex tachycardia seen with selective L-type blockers.[4][6]

Quantitative Analysis of Chronotropic Effects

The impact of this compound on SA node activity has been quantified in both preclinical and clinical settings.

Preclinical In Vitro Data

Experiments using isolated animal cardiac tissue and expressed ion channels have provided precise measurements of this compound's effects.

| Parameter | Preparation | This compound Concentration | Observation | Source |

| Phase 4 Depolarization | Guinea-pig SA node | 1 µM | Prolongation of phase 4 depolarization | [13] |

| Phase 4 Slope | Rabbit SA node tissue | 1 µM (S(+)-efonidipine) | Significant reduction in the slope of phase 4 depolarization | [14] |

| Cycle Length | Guinea-pig SA node | 1 µM | Increase in cycle length | [13] |

| Ca(V)1.2 (L-type) Current | Expressed channels | 1 µM (S(+)-efonidipine) | 75.7% inhibition | [14] |

| Ca(V)1.3 (L-type) Current | Expressed channels | 1 µM (S(+)-efonidipine) | 75.3% inhibition | [14] |

| Ca(V)3.1 (T-type) Current | Expressed channels | 1 µM (S(+)-efonidipine) | 94.0% inhibition | [14] |

Clinical Data in Human Subjects

Clinical trials in hypertensive patients consistently demonstrate this compound's ability to lower heart rate.

| Study Population | This compound Dose | Treatment Duration | Baseline Heart Rate (mean ± SD) | Post-Treatment Heart Rate (mean ± SD) | Statistical Significance | Source |

| 18 hypertensive patients | 40 mg/day | 12 weeks | 94 ± 7 bpm | 86 ± 11 bpm | p < 0.05 | [4][6] |

| 52 hypertensive patients | 40 mg/day | 12 weeks | 81.5 ± 5.3 bpm | 71.8 ± 9.9 bpm | p < 0.0001 | [9][16][17] |

| 1035 hypertensive patients | Not specified | 90 days | 83.5 ± 7.2 bpm | 80.1 ± 6.3 bpm | p < 0.001 | [18] |

Key Experimental Protocols

The following methodologies are central to investigating the effects of this compound on sinoatrial node function.

In Vitro SA Node Action Potential Measurement

This protocol is used to directly measure the electrophysiological effects of this compound on intact SA node tissue.

-

Tissue Preparation: The sino-atrial node tissue is dissected from a rabbit or guinea pig heart and placed in a temperature-controlled organ bath. The tissue is continuously superfused with a Tyrode's solution, gassed with 95% O2 and 5% CO2.

-

Electrode Impalement: A standard glass microelectrode, filled with 3 M KCl, is used to impale a spontaneously active pacemaker cell within the SA node.

-

Data Acquisition: Action potentials are recorded using a high-input impedance amplifier. Parameters such as cycle length, maximum diastolic potential, action potential amplitude and duration, and the maximum rate of depolarization (Vmax) are measured.

-

Drug Application: After obtaining a stable baseline recording, this compound is added to the superfusion solution at various concentrations. The effects on the action potential parameters are recorded and analyzed.[1][13]

Whole-Cell Patch-Clamp for Ion Channel Characterization

This technique allows for the study of this compound's effect on specific calcium channel subtypes.

-

Cell Culture: A suitable cell line (e.g., from Cricetinae) is transfected to express specific human calcium channel α-subunits, such as Ca(V)1.2, Ca(V)1.3, or Ca(V)3.1.[14]

-

Electrophysiology: The whole-cell patch-clamp technique is employed. A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell's interior.

-

Voltage Protocol: A specific voltage-clamp protocol is applied to elicit either L-type or T-type calcium currents. The holding potential and test potentials are chosen to isolate the current of interest.

-

Data Analysis: The peak current amplitude is measured before and after the application of this compound to the extracellular solution. This allows for the calculation of the percentage of current inhibition.[14]

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz DOT language to illustrate key concepts.

Caption: Logical flow of this compound's mechanism on heart rate.

Caption: this compound's inhibitory targets on SA node ion currents.

Caption: Experimental workflow for SA node action potential studies.

Conclusion

This compound's effect on sinoatrial node pacemaker activity is a direct consequence of its dual blockade of L-type and, more critically, T-type calcium channels. By specifically inhibiting the T-type calcium current (I_Ca,T), this compound prolongs the late phase-4 diastolic depolarization, slowing the intrinsic firing rate of the SA node.[1][13] This mechanism provides a direct negative chronotropic effect, which is beneficial for managing hypertension without the adverse effect of reflex tachycardia.[5][9] The data from both in vitro electrophysiological studies and clinical trials provide robust evidence for this unique, heart rate-lowering property, positioning this compound as a distinct therapeutic agent within the dihydropyridine class of calcium channel blockers.

References

- 1. Effects of Ca2+ channel antagonists on sinus node: prolongation of late phase 4 depolarization by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound | C34H38N3O7P | CID 119171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Effects of this compound, an L- and T-Type dual calcium channel blocker, on heart rate and blood pressure in patients with mild to severe hypertension: an uncontrolled, open-label pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of this compound, an L- and T-Type dual calcium channel blocker, on heart rate and blood pressure in patients with mild to severe hypertension: an uncontrolled, open-label pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CV Physiology | Regulation of Pacemaker Activity [cvphysiology.com]

- 8. Frontiers | The Functional Role of Hyperpolarization Activated Current (If) on Cardiac Pacemaking in Human vs. in the Rabbit Sinoatrial Node: A Simulation and Theoretical Study [frontiersin.org]

- 9. Beneficial Effect of this compound, an L- and T-Type Dual Calcium Channel Blocker, on Heart Rate and Blood Pressure in Patients With Mild-to-Moderate Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medpulse.in [medpulse.in]

- 11. Effects of this compound hydrochloride on heart rate and circulatory changes due to stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of myocardial L- and T-type Ca2+ currents by this compound: possible mechanism for its chronotropic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of S(+)-efonidipine on the rabbit sinus node action potential and calcium channel subunits Ca(V)1.2, Ca(V)1.3 and Ca(V)3.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. What is this compound used for? [synapse.patsnap.com]

- 16. snu.elsevierpure.com [snu.elsevierpure.com]

- 17. researchgate.net [researchgate.net]

- 18. zuventus.com [zuventus.com]

Efonidipine's Expanding Therapeutic Landscape: A Technical Guide to its Cellular and Molecular Targets Beyond Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efonidipine, a dihydropyridine derivative, is a well-established dual L-type and T-type calcium channel blocker utilized in the management of hypertension and angina pectoris. Its therapeutic efficacy has long been attributed to its ability to induce vasodilation and reduce heart rate. However, a growing body of evidence reveals that the pharmacological actions of this compound extend far beyond its primary calcium channel antagonism. This in-depth technical guide synthesizes the current understanding of this compound's multifaceted engagement with a range of cellular and molecular targets, offering new perspectives for research and drug development. We will explore its influence on aldosterone synthesis, renal hemodynamics, endothelial function, and key signaling pathways, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms.

Inhibition of Aldosterone Synthesis and Secretion

A significant and well-documented effect of this compound is its ability to suppress the synthesis and secretion of aldosterone, a key regulator of blood pressure and electrolyte balance. This action is primarily mediated through the blockade of T-type calcium channels in adrenal glomerulosa cells.

Quantitative Data: Inhibition of Aldosterone Secretion

The inhibitory effects of this compound on angiotensin II (Ang II)- and potassium (K+)-induced aldosterone secretion have been quantified in the human adrenocarcinoma cell line, H295R.

| Stimulant | This compound IC50 (µmol/L) | Nifedipine IC50 (µmol/L) | Mibefradil IC50 (µmol/L) |

| Angiotensin II (100 nmol/L) | 0.441 ± 0.067 | 3.36 ± 0.49 | 1.08 ± 0.10 |

| Potassium (10 mmol/L) | 0.00133 ± 0.00018 | 0.0182 ± 0.0013 | 0.380 ± 0.026 |

| Data from a study on H295R cells, indicating that this compound is significantly more potent than nifedipine and mibefradil in inhibiting aldosterone secretion[1]. |

In clinical settings, switching from amlodipine to this compound in hypertensive patients resulted in a significant decrease in plasma aldosterone levels (from 97.7 ± 7.9 to 79.7 ± 5.6 pg/mL, p<0.0001)[2][3]. Another study in patients with chronic glomerulonephritis showed lower plasma aldosterone in the this compound period compared to the amlodipine period (52 ± 46 vs. 72 ± 48 pg/mL, p=0.009)[4].

Molecular Mechanism

This compound's inhibitory effect on aldosterone production is, at least in part, due to the suppression of the mRNA expression of key steroidogenic enzymes. Specifically, it downregulates the expression of 11-beta-hydroxylase (encoded by the CYP11B1 gene) and aldosterone synthase (encoded by the CYP11B2 gene)[5][6][7].

Signaling Pathway: Aldosterone Synthesis Inhibition

Caption: this compound inhibits aldosterone synthesis by blocking T-type calcium channels.

Experimental Protocol: Measurement of Aldosterone Synthase (CYP11B2) and 11-beta-hydroxylase (CYP11B1) mRNA Expression in H295R Cells

-

Cell Culture: Human adrenocarcinoma (NCI-H295R) cells are cultured to confluence in an appropriate medium, such as DMEM/F12 supplemented with serum and antibiotics[8][9][10].

-

Stimulation and Treatment: Cells are stimulated with angiotensin II (e.g., 100 nM) or potassium chloride (e.g., 10 mM) in the presence or absence of varying concentrations of this compound for a specified period (e.g., 24 hours)[11].

-

RNA Isolation: Total RNA is extracted from the cells using a suitable method, such as a commercial RNA isolation kit.

-

Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

-

Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of CYP11B1 and CYP11B2 are quantified using qRT-PCR with specific primers. The results are normalized to a housekeeping gene (e.g., GAPDH or β-actin). The 2-ΔΔCt method is commonly used to calculate the fold change in gene expression[10].

Renal Protective Mechanisms

This compound exhibits significant renal protective effects that are, in part, independent of its systemic blood pressure-lowering activity. These benefits are attributed to its unique actions on renal microcirculation and its anti-fibrotic properties.

Key Mechanisms of Renal Protection

-

Dilation of Afferent and Efferent Arterioles: Unlike many other dihydropyridine calcium channel blockers that predominantly dilate the afferent arteriole, this compound dilates both the afferent and efferent arterioles. This balanced vasodilation helps to reduce intraglomerular pressure, thereby mitigating glomerular injury and reducing proteinuria[1][12][13].

-

Anti-proteinuric Effect: Clinical studies have demonstrated that this compound is more effective at reducing proteinuria compared to amlodipine, an effect that appears to be independent of blood pressure reduction[4]. In a study on patients with chronic glomerulonephritis, urinary protein excretion was significantly lower during this compound treatment compared to amlodipine treatment (1.7 ± 1.5 vs. 2.0 ± 1.6 g/g creatinine, p=0.04)[4].

-

Inhibition of Rho-kinase and NF-κB: this compound is suggested to prevent renal parenchymal fibrosis by inhibiting Rho-kinase and the nuclear factor-kappa B (NF-κB) signaling pathway[8]. This helps to reduce inflammation and hypertrophy in the renal vasculature.

Workflow for Assessing Renal Protective Effects

Caption: Experimental workflow for evaluating the renal protective effects of this compound.

Modulation of Endothelial Function and Nitric Oxide Bioavailability

This compound has been shown to improve endothelial function, a critical factor in maintaining vascular health. This beneficial effect is linked to its ability to enhance the production and bioavailability of nitric oxide (NO).

Mechanisms of Action on the Endothelium

-

Activation of Endothelial Nitric Oxide Synthase (eNOS): Calcium channel blockers, including this compound, can activate eNOS, the enzyme responsible for producing NO in endothelial cells[6][14]. This leads to increased NO production and subsequent vasodilation.

-

Antioxidant Properties: this compound may also enhance NO bioavailability through its antioxidant effects. By reducing the production of reactive oxygen species (ROS), this compound can prevent the degradation of NO, thereby prolonging its vasodilatory and anti-inflammatory actions[9].

-

Improvement of Flow-Mediated Dilation: In a clinical study, this compound therapy improved the flow-mediated dilator response to hyperemia by 21 ± 7% compared to placebo (P < 0.001) in nondiabetic hypertensive patients[5].

Experimental Protocol: Measurement of Endothelial Nitric Oxide Synthase (eNOS) Activity

-

Cell Culture: Human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cell lines are cultured under standard conditions.

-

Treatment: Cells are treated with this compound at various concentrations and for different durations.

-

Cell Lysis: Cells are lysed to release intracellular components, including eNOS.

-

eNOS Activity Assay: The activity of eNOS in the cell lysates is measured. This can be done using various methods, including:

-

Griess Assay: This colorimetric assay measures the concentration of nitrite, a stable breakdown product of NO.

-

Citrulline Assay: This radiometric assay measures the conversion of [3H]-L-arginine to [3H]-L-citrulline, a co-product of the eNOS reaction.

-

Commercially available eNOS activity assay kits.

-

-

Protein Quantification: The total protein concentration in the cell lysates is determined to normalize the eNOS activity.

Inhibition of Pro-inflammatory and Pro-fibrotic Signaling Pathways

Beyond its direct effects on ion channels and enzymes, this compound modulates key intracellular signaling pathways involved in inflammation and fibrosis.

Inhibition of the NF-κB Pathway

This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a central role in inflammation. In a study using microglial cells, this compound suppressed the lipopolysaccharide (LPS)-induced nuclear translocation of NF-κB by inhibiting the phosphorylation of its inhibitory protein, IκBα[12][15][16][17].

Signaling Pathway: NF-κB Inhibition

Caption: this compound inhibits NF-κB activation by preventing IκBα phosphorylation.

Downregulation of the TGF-β/SMAD-2 Signaling Pathway

This compound has demonstrated cerebroprotective effects, which may be mediated through the downregulation of the transforming growth factor-beta (TGF-β)/SMAD-2 signaling pathway[18]. In a model of middle cerebral artery occlusion (MCAO) in diabetic rats, this compound treatment led to a downregulation of TGF-β and VEGF gene expression. Furthermore, in rat cardiac fibroblasts, this compound was shown to attenuate TGF-β1-induced Smad2 phosphorylation[19][20].

Experimental Protocol: Western Blot Analysis of SMAD-2 Phosphorylation

-

Cell Culture and Treatment: Rat cardiac fibroblasts are cultured and treated with TGF-β1 (e.g., 5 ng/mL) in the presence or absence of this compound (e.g., 10 µM) for a specified time (e.g., 30 minutes)[21][22].

-

Protein Extraction: Cells are lysed, and total protein is extracted.

-

Protein Quantification: The protein concentration of each sample is determined.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated SMAD-2 (p-SMAD-2) and total SMAD-2.

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the p-SMAD-2 and total SMAD-2 bands is quantified, and the ratio of p-SMAD-2 to total SMAD-2 is calculated to determine the level of SMAD-2 phosphorylation.

Interaction with Drug Transporters and Metabolizing Enzymes

This compound's pharmacokinetic profile and potential for drug-drug interactions are influenced by its effects on P-glycoprotein and cytochrome P450 enzymes.

Quantitative Data: Inhibition of P-glycoprotein

This compound has been shown to inhibit the efflux transporter P-glycoprotein (P-gp), which can affect the disposition of other drugs.

| This compound Enantiomer | IC50 for [3H]daunorubicin transport (µM) |

| (-)-efonidipine | 17.3 |

| (+)-efonidipine | 20.6 |

| Data from a study using LLC-GA5-COL150 cells overexpressing P-gp[21]. |

Inhibition of Cytochrome P450 3A4 (CYP3A4)

This compound is also an inhibitor of CYP3A4, a major drug-metabolizing enzyme in the liver. This inhibition can lead to increased plasma concentrations of co-administered drugs that are substrates of CYP3A4. One study reported an IC50 value of 0.08 µM for this compound's inhibition of CYP3A4 activity[22].

Effects on Adipocytokines and Metabolic Parameters

This compound has demonstrated beneficial effects on metabolic parameters, potentially through its modulation of adipocytokine levels.

Quantitative Data: Effects on Adiponectin and Leptin

In a study of nondiabetic hypertensive patients, 8 weeks of this compound therapy resulted in:

-

A 15 ± 4% increase in plasma adiponectin levels (P = 0.013) compared to placebo[5].

-

A 12 ± 4% decrease in plasma leptin levels (P = 0.030) compared to placebo[5].

These changes in adipocytokine levels may contribute to the improved endothelial function and metabolic profile observed with this compound treatment.

Conclusion

The therapeutic actions of this compound are clearly not limited to its effects on L- and T-type calcium channels. This technical guide has highlighted a range of additional molecular targets and cellular pathways through which this compound exerts its beneficial effects. Its ability to inhibit aldosterone synthesis, protect renal function, improve endothelial health, and modulate key inflammatory and fibrotic signaling pathways underscores its potential for broader therapeutic applications. For researchers and drug development professionals, these findings open up new avenues for investigating this compound in the context of cardiovascular and renal diseases with complex underlying pathologies. Further exploration of these non-canonical mechanisms of action will be crucial in fully realizing the therapeutic potential of this versatile pharmacological agent.

References

- 1. Quantitative Structure-Activity Relationship Analysis of Selective Rho Kinase Inhibitors as Neuro-regenerator Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Case Report: A combination of chimeric CYP11B2/CYP11B1 and a novel p.Val68Gly CYP11B1 variant causing 11β-Hydroxylase deficiency in a Chinese patient - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fibroblast-specific TGF-β–Smad2/3 signaling underlies cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Effect of this compound hydrochloride, a calcium channel blocker, on the experimental cerebral ischemia/anoxia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. zuventus.com [zuventus.com]

- 7. Calcium Channel Blocker and Rho-associated Kinase Activity in Patients with Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 9. Clinical efficacy of this compound hydrochloride, a T-type calcium channel inhibitor, on sympathetic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Endothelial Nitric Oxide Synthase (eNOS) and the Cardiovascular System: in Physiology and in Disease States - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benidipine, a calcium channel blocker, regulates proliferation and phenotype of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The product of the CYP11B2 gene is required for aldosterone biosynthesis in the human adrenal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Vascular smooth muscle cell proliferation and its therapeutic modulation in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. japsonline.com [japsonline.com]

- 15. scispace.com [scispace.com]

- 16. The Ca(2+) channel inhibitor this compound decreases voltage-dependent K(+) channel activity in rabbit coronary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of this compound on TGF-β1-induced cardiac fibrosis through Smad2-dependent pathway in rat cardiac fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Endothelial nitric oxide synthase levels and their response to exercise in patients with slow coronary flow - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Neuroprotective effect of lercanidipine in middle cerebral artery occlusion model of stroke in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effect of this compound on TGF-β1–Induced Cardiac Fibrosis Through Smad2-Dependent Pathway in Rat Cardiac Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Fibroblast-specific TGF-β signaling mediates cardiac dysfunction, fibrosis, and hypertrophy in obese diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Discovery and in Vivo Evaluation of Potent Dual CYP11B2 (Aldosterone Synthase) and CYP11B1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Preclinical Journey of Efonidipine: A Technical Guide to its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of Efonidipine, a dihydropyridine calcium channel blocker. The following sections detail its absorption, distribution, metabolism, and excretion (ADME) profiles in key preclinical models, offering valuable data and methodologies for researchers in the field of drug development.

Pharmacokinetic Profile of this compound in Preclinical Models

The pharmacokinetic properties of this compound have been primarily investigated in rats. While comprehensive data in other standard preclinical species such as dogs and monkeys remains limited in publicly available literature, this guide compiles the existing information to provide a comparative overview.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

| Parameter | Value | Units | Study Conditions |

| Dose | 10 | mg/kg | Single oral administration to Wistar rats |

| Cmax | 1.41 (relative increase with EFESD formulation) | - | Comparison of pure this compound (EFE) vs. This compound solid dispersion (EFESD)[1] |

| Tmax | ~1.5 - 3.67 | hours | General observation after oral administration[2] |

| AUC | 2.10 (relative increase with EFESD formulation) | - | Comparison of pure this compound (EFE) vs. This compound solid dispersion (EFESD)[1] |

| Half-life (t½) | ~4 | hours | General observation after oral administration[2] |

| Bioavailability | 19.5 - 25.0 | % | Oral administration at doses of 5, 10, and 20 mg/kg |

Note: Some values are presented as relative changes due to formulation differences as reported in the source.

Metabolism of this compound in Preclinical Models

The metabolic fate of this compound has been most extensively studied in rats, revealing several key biotransformation pathways.

Metabolic Pathways in Rats

In rats, this compound undergoes extensive metabolism primarily in the liver.[2][4] The main metabolic pathways identified include:

-

N-debenzylation: Removal of the benzyl group.

-

N-dephenylation: Removal of the phenyl group.

-

Oxidative deamination: Removal of an amino group.

-

Ester hydrolysis: Cleavage of the ester bond.

-

Oxidation of the dihydropyridine ring: Conversion to the corresponding pyridine derivative.[5]

Six metabolites have been isolated from the urine and bile of rats.[5] The major metabolites identified in rat plasma are the N-debenzylated compound (DBZ), N-dephenylated compound (DPH), and the oxidative deaminated compound (AL).[2]

Pharmacological Activity of Metabolites

Notably, some of the metabolites of this compound retain pharmacological activity. The N-debenzylated (DBZ) and N-dephenylated (DPH) metabolites have been shown to act as calcium antagonists. Their vasodilating properties were found to be approximately two-thirds and one-third, respectively, of the parent compound, this compound.[4]

Metabolism in Other Species

Detailed studies on the metabolism of this compound in dogs and monkeys are not well-documented in the available literature. However, it is a common practice in drug development to investigate species differences in metabolism to better predict human metabolic pathways.

Experimental Protocols

This section outlines the methodologies employed in the preclinical pharmacokinetic and metabolism studies of this compound, providing a reference for researchers designing similar experiments.

Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound following oral administration in Wistar rats.

Experimental Workflow:

References

Efonidipine: A Technical Deep Dive into its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efonidipine is a third-generation dihydropyridine derivative calcium channel blocker renowned for its unique dual-blocking action on both L-type and T-type calcium channels.[1][2] This distinct pharmacological profile confers upon it a range of therapeutic benefits, particularly in the management of hypertension, with a reduced incidence of common side effects associated with conventional calcium channel blockers.[3][4] This technical guide provides an in-depth exploration of the discovery, development, and core scientific principles underlying this compound's clinical utility.

This compound was first launched in Japan in 1995 by Shionogi & Co. under the brand name Landel.[1][5] It is also known by its developmental code name NZ-105.[1][5]

Chemical Synthesis

The synthesis of this compound hydrochloride involves a multi-step process. An improved synthesis process has been developed to enhance yield and reduce costs.[6]

Experimental Protocol: Synthesis of this compound Hydrochloride

A detailed, step-by-step synthesis protocol is outlined below, based on publicly available chemical synthesis routes.[6][7]

Step 1: Synthesis of N-benzylaniline

-

Add 37.23g (0.4mol) of aniline, 10.10g (0.12mol) of sodium bicarbonate, and 100mL of distilled water to a 250mL three-necked flask.

-

Heat the mixture to 90-95°C with stirring.

-

Slowly add 12.65g (0.1mol) of benzyl chloride into the flask using a constant-pressure dropping funnel.

-

Monitor the reaction using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether/ethyl acetate (20/1).

-

After approximately 2 hours, once the reaction is complete, stop the heating and allow the reaction liquid to cool.

-

Perform suction filtration, followed by ethyl acetate extraction and three water washes.

-

Dry the product with anhydrous sodium sulfate and filter out the drying agent.

-

Remove the solvent by evaporation under reduced pressure.

-

Carry out reduced-pressure distillation and collect the fractions at 147-150°C/8 mmHg to obtain N-benzylaniline.[6][7]

Step 2: Subsequent Synthesis Steps The synthesis proceeds through the formation of key intermediates, including 2-[(N-benzyl-N-phenyl)amino] ethyl 3-aminocrotonate and 3-(5,5-dimethyl-2-oxo-1,3,2-dioxaphorinane-2-yl)-4-(3-nitro-phenyl)-but-3-en-2-one. These intermediates then undergo cyclization to form the this compound base.

Step 3: Formation of this compound Hydrochloride

-

Add 2.77g (0.004mol) of this compound base to 30mL of 20% hydrochloric acid-ethanol solution in a 50mL eggplant-shaped bottle.

-

Stir the mixture for 8 hours at 25°C.

-

Remove the solvent by evaporation under reduced pressure.

-

Add 5nL of ethanol for recrystallization to obtain this compound hydrochloride as green-yellow crystals.[7]

Mechanism of Action

This compound's primary mechanism of action is the blockade of voltage-gated calcium channels. Unlike many other dihydropyridines that are selective for L-type calcium channels, this compound exhibits a dual inhibitory effect on both L-type and T-type calcium channels.[1][2]

-

L-type Calcium Channel Blockade: Inhibition of L-type calcium channels in vascular smooth muscle cells leads to vasodilation, a decrease in peripheral resistance, and consequently, a reduction in blood pressure.[2]

-

T-type Calcium Channel Blockade: The blockade of T-type calcium channels, particularly in the sinoatrial (SA) node, results in a decrease in heart rate. This negative chronotropic effect helps to counteract the reflex tachycardia often seen with other dihydropyridine calcium channel blockers.[1][8]

This dual-channel blockade provides a more comprehensive approach to blood pressure control and offers additional organ-protective benefits.

Signaling Pathway of this compound's Action

Caption: Mechanism of this compound's dual calcium channel blockade.

Pharmacokinetics

This compound is administered orally and undergoes hepatic metabolism. Its pharmacokinetic profile contributes to its sustained antihypertensive effect.

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 1.5 - 3.67 hours | [1] |

| Elimination Half-life (t1/2) | Approximately 4 hours | [1] |

| Metabolism | Primarily hepatic | [1] |

| Primary Metabolites | N-dephenylated this compound (DPH), deaminated this compound (AL), and N-debenzylated this compound (DBZ) | [1] |

| Excretion | Mainly biliary | [1] |

Clinical Development and Efficacy

This compound has been evaluated in numerous clinical trials, demonstrating its efficacy and safety in the treatment of hypertension.

Experimental Protocol: Representative Phase III Clinical Trial for Hypertension

This protocol is a composite based on common elements from published this compound clinical trials.[9][10][11]

1. Study Design:

-

A multicenter, prospective, randomized, double-blind, double-dummy, parallel-group study.[11]

2. Patient Population:

-

Inclusion Criteria: Male and female patients aged 18 years and older with a diagnosis of mild-to-moderate essential hypertension (e.g., sitting diastolic blood pressure 90-110 mmHg).[8][9]

-

Exclusion Criteria: Secondary hypertension, severe hypertension, recent myocardial infarction or stroke (within the last 6 months), significant congestive heart failure, certain cardiac arrhythmias (e.g., sick sinus syndrome, second- or third-degree atrioventricular block), severe hepatic or renal impairment, pregnancy, or lactation.[8][9][10]

3. Treatment:

-

After a washout period for any previous antihypertensive medications (typically 1-2 weeks), eligible patients are randomized to receive either this compound (e.g., 40 mg once daily) or a comparator drug (e.g., Amlodipine 5 mg once daily).[9][11]

4. Efficacy and Safety Assessments:

-

Primary Efficacy Endpoint: Change from baseline in sitting systolic and diastolic blood pressure.[10]

-

Secondary Efficacy Endpoints: Change from baseline in heart rate, proportion of patients achieving target blood pressure.[10][11]

-

Safety Assessments: Monitoring of adverse events, clinical laboratory tests (hematology, biochemistry), and vital signs at regular intervals.

Clinical Trial Workflow

Caption: A typical workflow for a Phase III clinical trial of this compound.

Summary of Clinical Efficacy Data

| Study | Comparator | This compound Dose | N | Change in Systolic BP (mmHg) | Change in Diastolic BP (mmHg) | Change in Heart Rate (bpm) | Reference |

| Dewan and Wani (2018) | Amlodipine | 40 mg/day | 95 | -18.2 ± 12.2 | -10.7 ± 7.0 | -8.1 ± 8.3 | [11] |

| PERFECT Trial (2024) | Cilnidipine | 40 mg/day | ~776 | -22.25 | -11.70 | -3.39 | [10] |

Renal Protective Effects

A key advantage of this compound is its demonstrated renal protective effects.[12] By dilating both the afferent and efferent arterioles of the glomerulus, this compound reduces intraglomerular pressure, which can help to slow the progression of renal damage in hypertensive patients.[1][12][13] This is in contrast to L-type selective calcium channel blockers, which predominantly dilate the afferent arteriole, potentially increasing intraglomerular pressure.[1] Studies have shown that this compound can reduce proteinuria in patients with hypertension.[10][13]

Safety and Tolerability

This compound is generally well-tolerated. The dual blockade of L- and T-type calcium channels contributes to a lower incidence of reflex tachycardia compared to L-type selective blockers.[3] Additionally, some studies suggest a lower incidence of peripheral edema.[3][4] Common adverse events are generally mild and transient and may include dizziness, headache, and flushing.

Conclusion

This compound represents a significant advancement in the management of hypertension. Its unique dual-blocking mechanism on L- and T-type calcium channels provides effective blood pressure reduction with a favorable safety profile, including a lower incidence of reflex tachycardia. Furthermore, its renal protective effects offer an important advantage for hypertensive patients at risk of kidney disease. The extensive preclinical and clinical development of this compound has solidified its role as a valuable therapeutic option for a broad range of patients with hypertension.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. ijsr.net [ijsr.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C34H38N3O7P | CID 119171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Improved synthesis process of antihypertensive this compound hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN112409412A - Improved synthesis process of antihypertensive this compound hydrochloride - Google Patents [patents.google.com]

- 8. medpulse.in [medpulse.in]

- 9. Beneficial Effect of this compound, an L- and T-Type Dual Calcium Channel Blocker, on Heart Rate and Blood Pressure in Patients With Mild-to-Moderate Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 10. zuventus.com [zuventus.com]

- 11. journaljammr.com [journaljammr.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Renal effects of this compound hydrochloride, a new calcium antagonist, in spontaneously hypertensive rats with glomerular injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Efonidipine's Therapeutic Potential in Nephrology: A Technical Guide

An in-depth exploration of the dual L/T-type calcium channel blocker, Efonidipine, and its emerging applications in the management of chronic kidney disease. This guide provides a comprehensive overview of its mechanism of action, clinical data, and experimental protocols for researchers, scientists, and drug development professionals.

This compound, a dihydropyridine calcium channel blocker (CCB), is distinguished by its unique ability to inhibit both L-type and T-type calcium channels. This dual blockade confers a distinct pharmacological profile, suggesting significant therapeutic potential in the field of nephrology, particularly in the management of hypertension-associated renal damage and chronic kidney disease (CKD). This technical guide synthesizes current research to provide a detailed understanding of this compound's role in renal protection.

Core Mechanism of Action in the Kidney

This compound's primary therapeutic action in the kidney stems from its vasodilatory effects on both the afferent and efferent arterioles of the glomerulus.[1][2][3][4] Unlike traditional L-type CCBs which predominantly dilate the afferent arteriole and can potentially increase intraglomerular pressure, this compound's balanced vasodilation helps to mitigate this effect.[1][5] This leads to a reduction in glomerular capillary pressure, a key factor in the pathogenesis of proteinuria and glomerulosclerosis.[6][7]

Furthermore, this compound has been shown to suppress aldosterone synthesis and secretion.[5][8][9] Aldosterone is known to promote renal fibrosis and inflammation, and its reduction by this compound contributes to the drug's organ-protective effects.[5] The combination of these actions—glomerular hemodynamic modulation and aldosterone suppression—positions this compound as a promising agent for slowing the progression of CKD.[7]

Key Signaling Pathways and Experimental Workflow

The proposed mechanism of this compound's renal protection involves a multi-faceted signaling cascade. The following diagram illustrates the key pathways.

Caption: Signaling pathway of this compound in renal cells.

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a clinical setting.

Caption: Clinical trial workflow for this compound evaluation.

Summary of Clinical Data

Clinical studies have demonstrated this compound's efficacy in reducing proteinuria and preserving renal function in patients with CKD. The following tables summarize key quantitative findings from comparative studies.

| Study | Patient Population | Treatment Arms | Duration | Change in Urine Protein/Creatinine Ratio (g/gCr) | Change in Glomerular Filtration Rate (GFR) | Change in Plasma Aldosterone (pg/mL) |

| Korean J Nephrol. 2010[10] | 41 CKD patients (stages 2-4) with proteinuria | This compound (40 mg/day) vs. Amlodipine (5 mg/day) - Crossover | 3 months per arm | This compound: 2.9 ± 2.6 to 2.3 ± 1.9 (p=0.02) | No significant change | Not Reported |

| Hypertens Res. 2007[8] | 21 chronic glomerulonephritis patients with proteinuria | This compound (20-60 mg/day) vs. Amlodipine (2.5-7.5 mg/day) - Crossover | 4 months per arm | This compound: 1.7 ± 1.5 vs. Amlodipine: 2.0 ± 1.6 (p=0.04) | No significant difference | This compound: 52 ± 46 vs. Amlodipine: 72 ± 48 (p=0.009) |

| JRSM Open. 2018 | Hypertensive patients with renal impairment | This compound vs. ACE inhibitors | 48 weeks | This compound: 2.7 ± 0.3 to 2.1 ± 0.3 g/day (in patients with >1 g/day proteinuria) | Preserved in both groups | Not Reported |

| The PERFECT Trial[4] | Hypertensive patients | This compound vs. Cilnidipine | Not Specified | This compound: 151.45 ± 4.4 to 123.52 ± 3.9 mg/g Cr (p<0.001) | Favorable impact in both groups | Not Reported |

| Study | Animal Model | Treatment Groups | Duration | Change in Systolic Blood Pressure (SBP) (mmHg) | Change in Urinary Protein Excretion (UPE) (mg/day) |

| Clin Exp Nephrol. 2006[3] | Partially nephrectomized spontaneously hypertensive rats (SHR) | Control, this compound, Enalapril, Nifedipine | 8 weeks | Control: 267 ± 7; This compound: 181 ± 7; Enalapril: 200 ± 12; Nifedipine: 184 ± 6 | Control: 301 ± 28; This compound: 180 ± 16; Enalapril: 186 ± 16; Nifedipine: 258 ± 22 |

| J Pharmacol Sci. 1999[11] | Spontaneously hypertensive rats (SHR) with glomerular injury | This compound infusion vs. Control | Acute | Reduced systemic blood pressure | This compound: 163 ± 25 to 105 ± 24 ng/min/g kidney weight |

Detailed Experimental Protocols

Human Clinical Trial: Crossover Study of this compound vs. Amlodipine[8][10]

-

Objective: To compare the effects of this compound and Amlodipine on proteinuria and renal function in patients with chronic kidney disease.

-

Study Design: A randomized, crossover study.

-

Patient Population: Patients with diagnosed CKD (e.g., stages 2-4) and persistent proteinuria (e.g., urine spot protein/creatinine ratio >0.5 g/g). Patients are typically already on a stable dose of a renin-angiotensin system (RAS) blocker.

-

Procedure:

-

Recruitment and Baseline: Recruit eligible patients and obtain informed consent. Collect baseline data including 24-hour ambulatory blood pressure, spot urine for protein/creatinine ratio, serum creatinine to estimate GFR, and plasma aldosterone levels.

-

Randomization: Randomly assign patients to one of two treatment sequences:

-

Sequence 1: this compound for the first treatment period, followed by Amlodipine.

-

Sequence 2: Amlodipine for the first treatment period, followed by this compound.

-

-

Treatment Period 1 (e.g., 3-4 months):

-

Administer the first assigned drug (e.g., this compound 40 mg/day or Amlodipine 5 mg/day).

-

Monitor blood pressure and adjust dosage as needed to achieve target blood pressure.

-

At the end of the period, repeat all baseline measurements.

-

-

Washout Period (e.g., 4 weeks): Discontinue the first study drug and administer a placebo or continue with baseline antihypertensive therapy (excluding CCBs) to allow for elimination of the drug.

-

Treatment Period 2 (e.g., 3-4 months):

-

Administer the second assigned drug.

-

Monitor and adjust dosage as in Period 1.

-

At the end of the period, repeat all baseline measurements.

-

-

Data Analysis: Compare the changes in proteinuria, GFR, blood pressure, and plasma aldosterone between the this compound and Amlodipine treatment periods using appropriate statistical methods for crossover designs.

-

Animal Study: Partially Nephrectomized Spontaneously Hypertensive Rat (SHR) Model[3]

-

Objective: To evaluate the long-term renal protective effects of this compound in a model of hypertensive renal disease.

-

Animal Model: Male spontaneously hypertensive rats (SHR).

-

Procedure:

-

Surgical Procedure (5/6 Nephrectomy):

-

Anesthetize the rats.

-

Perform a right nephrectomy.

-

Ligate two of the three branches of the left renal artery to induce infarction of two-thirds of the left kidney.

-

-

Post-operative Recovery and Group Assignment: Allow rats to recover. Randomly assign them to treatment groups (e.g., Control, this compound, Enalapril, Nifedipine).

-

Treatment Administration (e.g., 8 weeks): Administer the assigned drugs daily via oral gavage or in drinking water. Provide a high-salt diet (e.g., 5% NaCl) to accelerate renal injury.

-

Monitoring:

-

Measure systolic blood pressure bi-weekly using the tail-cuff method.

-

Collect 24-hour urine samples bi-weekly to measure urinary protein excretion.

-

-

Terminal Procedures:

-

At the end of the study period, collect blood samples for serum creatinine measurement.

-

Euthanize the rats and perfuse the kidneys.

-

Harvest the remnant kidney tissue for histological analysis (e.g., glomerulosclerosis index).

-

-

Data Analysis: Compare blood pressure, urinary protein excretion, serum creatinine, and histological scores among the different treatment groups.

-

Conclusion

This compound's dual L/T-type calcium channel blockade provides a unique and advantageous mechanism of action for the management of renal disease, particularly in hypertensive patients. Its ability to dilate both afferent and efferent glomerular arterioles, thereby reducing intraglomerular pressure and proteinuria, sets it apart from traditional L-type CCBs.[1][5] Furthermore, its suppressive effect on aldosterone adds another layer of renal protection.[5][8] The presented clinical and preclinical data consistently demonstrate its efficacy in reducing proteinuria and preserving renal function. For drug development professionals and researchers, this compound represents a promising therapeutic agent worthy of further investigation and consideration in the development of novel treatment strategies for chronic kidney disease.

References

- 1. This compound hydrochloride: a dual blocker of L- and T-type ca(2+) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Renal protective effects of this compound in partially nephrectomized spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. zuventus.com [zuventus.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. Role of this compound in CKD Patients: A Study In North Bihar [jmscr.igmpublication.org]

- 8. This compound reduces proteinuria and plasma aldosterone in patients with chronic glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protective effects of this compound, a T- and L-type calcium channel blocker, on renal function and arterial stiffness in type 2 diabetic patients with hypertension and nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kidney Research and Clinical Practice [krcp-ksn.org]

- 11. Renal effects of this compound hydrochloride, a new calcium antagonist, in spontaneously hypertensive rats with glomerular injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Efonidipine's Impact on Aldosterone Synthesis and Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the molecular mechanisms by which the dual L-/T-type calcium channel blocker, efonidipine, inhibits aldosterone synthesis and secretion. Drawing upon key in vitro and in vivo studies, this document elucidates the signaling pathways involved, presents detailed experimental protocols, and summarizes quantitative data. Through a comprehensive examination of the scientific literature, this guide demonstrates that this compound's primary mechanism of action in reducing aldosterone levels is through the blockade of T-type calcium channels in adrenocortical cells. This blockade leads to a subsequent downregulation of the expression of key enzymes in the aldosterone synthesis pathway, namely aldosterone synthase (CYP11B2) and 11-beta-hydroxylase (CYP11B1). The information presented herein is intended to support further research and development in the field of cardiovascular and renal therapeutics.

Introduction

Aldosterone, a mineralocorticoid hormone synthesized in the zona glomerulosa of the adrenal cortex, plays a crucial role in regulating blood pressure and electrolyte balance.[1] However, excessive aldosterone production is implicated in the pathophysiology of hypertension, cardiovascular disease, and renal dysfunction.[2] Therefore, targeting the synthesis and secretion of aldosterone is a key therapeutic strategy.[3] this compound, a dihydropyridine calcium channel blocker, is unique in its ability to block both L-type and T-type calcium channels.[4] This dual action not only contributes to its antihypertensive effects but also confers a distinct ability to suppress aldosterone production, an effect not as potently observed with traditional L-type calcium channel blockers.[3][5] This guide will explore the intricate cellular and molecular pathways through which this compound exerts its inhibitory effects on aldosterone.

Signaling Pathways of Aldosterone Synthesis and this compound's Point of Intervention

The synthesis and secretion of aldosterone are primarily stimulated by angiotensin II (Ang II) and elevated extracellular potassium (K+) levels.[3] These stimuli lead to the depolarization of adrenal glomerulosa cells and the subsequent influx of calcium ions (Ca2+) through voltage-gated calcium channels.[6] This increase in intracellular Ca2+ acts as a critical second messenger, activating downstream signaling cascades that ultimately upregulate the expression and activity of enzymes essential for steroidogenesis.

This compound's primary intervention point is the blockade of T-type calcium channels (specifically Cav3.2) in the adrenal glomerulosa cells.[5] This action directly curtails the stimulus-induced rise in intracellular Ca2+, thereby attenuating the downstream signaling events that promote the transcription of the CYP11B2 and CYP11B1 genes. These genes encode for aldosterone synthase and 11-beta-hydroxylase, respectively, the final two enzymes in the aldosterone biosynthesis pathway.[3]

Caption: this compound's inhibition of aldosterone synthesis.

Quantitative Data Summary

The inhibitory effects of this compound on aldosterone secretion have been quantified in several studies. The following tables summarize key findings from both in vitro and in vivo experiments.

Table 1: In Vitro Inhibition of Aldosterone Secretion in H295R Cells

| Calcium Channel Blocker | Stimulus | IC50 (µM) |

| This compound | Angiotensin II (100 nM) | 0.441 ± 0.067 |

| Nifedipine | Angiotensin II (100 nM) | 3.36 ± 0.49 |

| Mibefradil | Angiotensin II (100 nM) | 1.08 ± 0.10 |

| This compound | Potassium (10 mM) | 0.00133 ± 0.00018 |

| Nifedipine | Potassium (10 mM) | 0.0182 ± 0.0013 |

| Mibefradil | Potassium (10 mM) | 0.380 ± 0.026 |

Data from Imagawa K, et al. J Cardiovasc Pharmacol. 2006.[5]

Table 2: In Vivo Effects of this compound on Plasma Aldosterone Levels in Humans

| Study Population | Treatment | Duration | Baseline Aldosterone (pg/mL) | Post-treatment Aldosterone (pg/mL) | p-value |